Cas no 97443-80-6 (1-Bromo-2,4,6-tricyclohexylbenzene)

1-Bromo-2,4,6-tricyclohexylbenzene structure
97443-80-6 structure
Product Name:1-Bromo-2,4,6-tricyclohexylbenzene
Numero CAS:97443-80-6
MF:C24H35Br
MW:403.438706636429
CID:751056
PubChem ID:329767666
Update Time:2024-10-25

1-Bromo-2,4,6-tricyclohexylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene, 2-bromo-1,3,5-tricyclohexyl-
    • 1-Bromo-2,4,6-tricyclohexylbenzene
    • 2-bromo-1,3,5-tricyclohexylbenzene
    • 2,4,6-Tricyclohexylbromobenzene
    • 2,4,6-Tricyclohexylphenyl bromide
    • 2-Bromo-1,3,5-tricyclohexylbenzene (ACI)
    • 1,3,5-Tricyclohexylbromobenzene
    • WAMFJXQPJPAGHX-UHFFFAOYSA-N
    • MFCD22370173
    • AC8603
    • SCHEMBL1484750
    • BS-45990
    • SY263187
    • DTXSID20736319
    • 1-Bromo-2,4,6-tricyclohexylbenzene, 90%
    • CS-0098522
    • 97443-80-6
    • (2-Bromobenzene-1,3,5-triyl)tricyclohexane
    • MDL: MFCD22370173
    • Inchi: 1S/C24H35Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20H,1-15H2
    • Chiave InChI: WAMFJXQPJPAGHX-UHFFFAOYSA-N
    • Sorrisi: BrC1C(C2CCCCC2)=CC(C2CCCCC2)=CC=1C1CCCCC1

Proprietà calcolate

  • Massa esatta: 402.19221g/mol
  • Massa monoisotopica: 402.19221g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 359
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 10.2
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Punto di fusione: 140-163 °C

1-Bromo-2,4,6-tricyclohexylbenzene Informazioni sulla sicurezza

1-Bromo-2,4,6-tricyclohexylbenzene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
774200-1G
1-Bromo-2,4,6-tricyclohexylbenzene
97443-80-6 90%
1G
¥973.04 2022-02-24
TRC
B699903-500mg
1-Bromo-2,4,6-tricyclohexylbenzene
97443-80-6
500mg
$ 110.00 2023-04-18
TRC
B699903-1g
1-Bromo-2,4,6-tricyclohexylbenzene
97443-80-6
1g
$ 155.00 2022-06-06
TRC
B699903-2.5g
1-Bromo-2,4,6-tricyclohexylbenzene
97443-80-6
2.5g
$ 402.00 2023-04-18
TRC
B699903-5g
1-Bromo-2,4,6-tricyclohexylbenzene
97443-80-6
5g
$ 689.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y20065-1g
1,3,5-TRicyclohexylbromobenzene
97443-80-6 95%
1g
¥259.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y20065-250mg
1,3,5-TRicyclohexylbromobenzene
97443-80-6 95%
250mg
¥69.0 2024-07-15
eNovation Chemicals LLC
D780084-5g
(2-Bromobenzene-1,3,5-triyl)tricyclohexane
97443-80-6 Tech. 90%
5g
$180 2024-07-20
eNovation Chemicals LLC
D780084-10g
(2-Bromobenzene-1,3,5-triyl)tricyclohexane
97443-80-6 Tech. 90%
10g
$345 2024-07-20
eNovation Chemicals LLC
D780084-25g
(2-Bromobenzene-1,3,5-triyl)tricyclohexane
97443-80-6 Tech. 90%
25g
$790 2024-07-20

1-Bromo-2,4,6-tricyclohexylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ,  Dichloromethane ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Riferimento
Chemically amplified resist composition and pattern forming process having high resolution and minimal line edge roughness
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Aluminum chloride ;  5 min, -40 °C; 30 min, -40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Hexane ,  Water
1.3 Reagents: Bromine Solvents: Trimethyl phosphate ;  5 min, 70 °C; 1.5 h, 70 °C
Riferimento
Enantioselective Synthesis of Highly Substituted Furans by a Copper(II)-Catalyzed Cycloisomerization-Indole Addition Reaction
Rauniyar, Vivek; Wang, Z. Jane; Burks, Heather E.; Toste, F. Dean, Journal of the American Chemical Society, 2011, 133(22), 8486-8489

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 0 °C → rt; 20 h, rt
Riferimento
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes
Wong, Marie L. J.; Sterling, Alistair J. ; Mousseau, James J.; Duarte, Fernanda ; Anderson, Edward A., Nature Communications, 2021, 12(1),

Metodo di produzione 4

Condizioni di reazione
Riferimento
Mesomeric dipole moments. VII. Secondary steric effects in 2,4,6-trialkylated acetophenones and nitrobenzenes: dipole moments and carbon-13 NMR spectra
Koudelka, Juraj; Saman, David; Exner, Otto, Collection of Czechoslovak Chemical Communications, 1985, 50(1), 208-14

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  15 min, 0 °C; 0 °C → 40 °C; 3 h, 40 °C
Riferimento
An Alternative Synthesis of Cycloalkyl-Substituted CPA Catalysts and Application in Asymmetric Protonation Reactions
McLean, Liam A. ; Watson, Allan J. B., European Journal of Organic Chemistry, 2021, 2021(35), 4943-4945

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  10 min, rt → 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane ,  Water ;  rt
Riferimento
Enantioselective Halogenative Semi-Pinacol Rearrangement: Extension of Substrate Scope and Mechanistic Investigations
Romanov-Michailidis, Fedor; Romanova-Michaelides, Maria; Pupier, Marion; Alexakis, Alexandre, Chemistry - A European Journal, 2015, 21(14), 5561-5583

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  10 min, 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium sulfite Solvents: Dichloromethane ,  Water
Riferimento
Enantioselective Organocatalytic Fluorination-Induced Wagner-Meerwein Rearrangement
Romanov-Michailidis, Fedor; Guenee, Laure; Alexakis, Alexandre, Angewandte Chemie, 2013, 52(35), 9266-9270

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  15 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions
Salvi, Luca; Davis, Nicole R.; Ali, Siraj Z.; Buchwald, Stephen L., Organic Letters, 2012, 14(1), 170-173

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  2 h, 0 °C
Riferimento
Organocatalytic Kinetic Resolution of Sulfoximines
Dong, Shunxi; Frings, Marcus; Cheng, Hanchao; Wen, Jian; Zhang, Duo; et al, Journal of the American Chemical Society, 2016, 138(7), 2166-2169

1-Bromo-2,4,6-tricyclohexylbenzene Raw materials

1-Bromo-2,4,6-tricyclohexylbenzene Preparation Products

1-Bromo-2,4,6-tricyclohexylbenzene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene
Numero d'ordine:A929628
Stato delle scorte:in Stock
Quantità:25g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 14:58
Prezzo ($):718.0/197.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97443-80-6)1-Bromo-2,4,6-tricyclohexylbenzene
A929628
Purezza:99%/99%
Quantità:25g/5g
Prezzo ($):718.0/197.0
Email